Propan-2-yl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate
Description
Propan-2-yl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate is a thienopyrimidine derivative characterized by a fused benzothieno-pyrimidine core with a tetrahydro-cyclohexene ring. The compound features a sulfanylacetate ester substituent at position 4 of the pyrimidine ring, where the ester group is a propan-2-yl (isopropyl) moiety.
The synthesis of related tetrahydrobenzothieno[2,3-d]pyrimidine derivatives typically begins with the Gewald reaction, as described in , using cyclohexanone, ethyl cyanoacetate, and sulfur to form the thiophene intermediate . Subsequent reactions with formamide yield the pyrimidinone scaffold, which is functionalized via chlorination (using POCl₃) and nucleophilic substitution to introduce diverse substituents at position 4 . The propan-2-yl sulfanyl acetate group in the target compound likely arises from a similar substitution reaction, where the chloro intermediate reacts with a thiol-containing acetate ester.
Thienopyrimidines are pharmacologically significant, with reported activities including anticancer, antimicrobial, and antiviral effects .
Properties
IUPAC Name |
propan-2-yl 2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-9(2)19-12(18)7-20-14-13-10-5-3-4-6-11(10)21-15(13)17-8-16-14/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIZTWQWTUMPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=NC=NC2=C1C3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the synthesis might start with the reaction of a benzothiophene derivative with a suitable amine to form the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Propan-2-yl (5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential in biological assays for its activity against various cell lines.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl (5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to its anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogues
Key Comparisons
Substituent Effects on Bioactivity
- However, its biological activity remains uncharacterized in the provided evidence.
- Pyridyl amide (2g): Demonstrates broad-spectrum antimicrobial activity against Pseudomonas aeruginosa and other pathogens, attributed to the pyridine moiety’s ability to engage in hydrogen bonding and π-π stacking with microbial enzymes .
- Piperazine-linked S-alkyl derivatives (4d, 6a–c): Exhibit anticancer activity, likely due to the piperazine group’s role in enhancing solubility and targeting kinase domains .
Structural Conformation
The crystal structure of a related ethyl 2-phenyl-4-(prop-2-yn-1-yloxy) derivative () reveals that the fused thieno[2,3-d]pyrimidine system is nearly planar, with a half-chair conformation in the tetrahydro-pyridine ring. This rigidity may facilitate interactions with biological targets, such as DNA or enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
